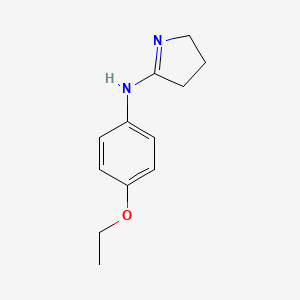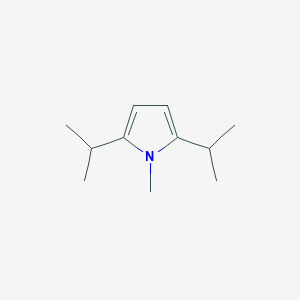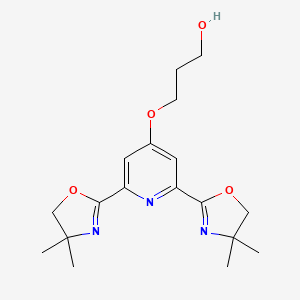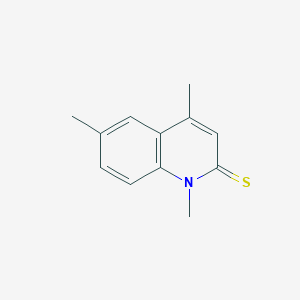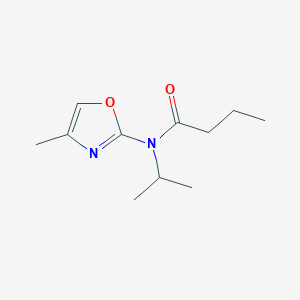![molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5](/img/structure/B12883703.png)
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 5-propylfuran-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and furan derivatives. Cyclohexanone is a versatile intermediate in organic synthesis, while furan derivatives are known for their applications in pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-ethylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-butylfuran-2-yl)ethyl)cyclohexanone
Uniqueness
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of the propyl group on the furan ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
89225-10-5 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)


![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

